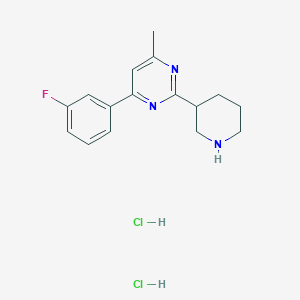

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHGYWOMUUBMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring One common method includes the reaction of 3-fluorophenylacetonitrile with an appropriate amine under acidic conditions to form the pyrimidine core

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the piperidinyl group contributes to the compound's stability and bioactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Halogen and Functional Group Variations

Table 1: Structural and Functional Comparison

*Note: Molecular weights for free bases estimated based on structural analogs.

Key Observations :

- Halogen Effects : The target compound’s 3-fluorophenyl group offers a balance of electronegativity and steric profile compared to the 3-chlorophenyl analog . Chlorine’s larger atomic radius may reduce binding pocket compatibility in certain targets.

- Functional Groups : The trifluoromethyl group in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Crystallographic and Conformational Insights

Crystallographic data for such compounds are often refined using programs like SHELXL and visualized via ORTEP . For example:

- The piperidine ring in the target compound may exhibit puckering conformations, analyzed using Cremer-Pople parameters . Such puckering influences the spatial orientation of the 3-fluorophenyl group, affecting intermolecular interactions.

- In contrast, Levocetirizine’s piperazine ring adopts a chair conformation, stabilized by hydrogen bonding in its dihydrochloride form .

Biological Activity

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases. Its structure allows for significant interactions with biological targets, notably neuronal nitric oxide synthase (nNOS), making it a candidate for further investigation.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperidine moiety and a fluorophenyl group. Its molecular formula is with a molecular weight of 344.3 g/mol. The presence of the fluorine atom enhances its reactivity and binding properties, particularly in enzyme inhibition contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.3 g/mol |

| CAS Number | 1858241-82-3 |

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research indicates that this compound selectively inhibits nNOS, which plays a crucial role in neurodegenerative diseases such as Alzheimer's. The compound's ability to bind effectively to nNOS has been demonstrated through various studies, including molecular docking and kinetic analysis.

Key Findings:

- Inhibition Constant (K_i): The compound exhibits a strong binding affinity to nNOS, suggesting its potential as a therapeutic agent.

- Docking Studies: Structural analysis reveals favorable interactions with critical residues in the active site of nNOS, enhancing its inhibitory action.

Comparative Biological Activity

The uniqueness of this compound lies in its selective action on nNOS compared to other similar compounds, which may act on different targets or pathways. Below is a comparison table highlighting similar compounds and their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-[4-(3-chloro-4-fluorophenyl)amino]-7-[[(3s-tetrahydro-3-furanyl]oxy]-6-quinazolinyl | Contains quinazoline; potential anti-cancer properties | Inhibits cancer cell proliferation |

| 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-n-[4-(4-methylpiperazine)] | Features dichloro substitution; acts on different pathways | Anti-inflammatory effects |

| N-[4-(3-fluoroanilino)-7-hydroxyquinazolinyl] | Hydroxy group enhances solubility; targets multiple enzymes | Broad-spectrum kinase inhibitor |

Case Studies and Research Findings

Recent studies have explored the biological activity of fluorine-substituted piperidines, including derivatives similar to this compound. These studies have focused on enzyme inhibition and potential therapeutic applications.

- Enzyme Inhibition Studies: A series of fluorine-substituted piperidine derivatives were synthesized and characterized. Notably, some compounds exhibited significant inhibitory effects on α-glucosidase and cholinesterases, indicating their potential for treating metabolic disorders and cholinergic dysfunctions .

- Therapeutic Applications: The selective inhibition of nNOS by the compound positions it as a promising candidate for developing treatments for neurodegenerative diseases, offering a targeted approach that minimizes off-target effects commonly associated with broader-spectrum drugs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) with regioselectivity, given the fluorophenyl and piperidinyl substituents. Techniques like HPLC (≥98% purity threshold) and NMR (to confirm structural integrity of the fluorophenyl group and piperidine ring) are critical for purity validation . Separation challenges, such as isolating diastereomers or eliminating byproducts, may necessitate column chromatography or membrane-based purification (CRDC subclass RDF2050104) .

Q. How can researchers validate the biological activity of this compound in preliminary in vitro assays?

- Methodological Answer : Use target-specific assays (e.g., kinase inhibition or receptor-binding assays) with appropriate controls (e.g., positive/negative controls and solvent-only blanks). For fluorophenyl-containing analogs, fluorine-18 radiolabeling can track biodistribution in cellular models . Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA for triplicate experiments) are essential to confirm activity .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activities of fluorophenyl-piperidine-pyrimidine analogs?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or stereochemical variations. Conduct meta-analyses of published data, focusing on variables like enantiomeric purity (e.g., (R)- vs. (S)-piperidine configurations) . Use molecular docking simulations to compare binding affinities across isoforms and validate with crystallography (if feasible) . Replicate conflicting studies under standardized conditions to isolate confounding factors .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

- Methodological Answer : Employ rodent models with LC-MS/MS for plasma concentration profiling (assessing AUC, Cmax, and half-life). For neuroactive compounds, prioritize BBB permeability assays using in situ perfusion techniques . Toxicity screening should include hepatic enzyme panels (ALT/AST) and histopathology. Advanced models like PBPK simulations (physiologically based pharmacokinetic modeling) can predict human translatability .

Q. What computational methods are effective for elucidating the structure-activity relationship (SAR) of this compound’s fluorophenyl and piperidine moieties?

- Methodological Answer : Combine QSAR modeling (quantitative structure-activity relationship) with DFT calculations to assess electronic effects of the fluorine substituent (e.g., σ-para values) . Use molecular dynamics simulations to study piperidine ring flexibility in receptor binding pockets. Validate predictions with alanine scanning mutagenesis of target proteins .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthesizing this compound across labs?

- Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines for analytical method validation (e.g., HPLC gradient consistency). Share raw data (e.g., NMR spectra) via open-access repositories for cross-lab verification. Investigate batch-to-batch variability in starting materials (e.g., fluorophenyl precursor purity) using mass spectrometry .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer : Apply Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI < 1 indicates synergy). Use multivariate regression to account for covariates like cell line heterogeneity. For in vivo studies, Kaplan-Meier survival curves with log-rank tests are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.